molecular formula C5H2BrClFN B567033 5-Bromo-2-chloro-4-fluoropyridine CAS No. 1211580-49-2

5-Bromo-2-chloro-4-fluoropyridine

Cat. No. B567033
CAS RN: 1211580-49-2
M. Wt: 210.43
InChI Key: IHOUCYWEAFGESV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluoropyridine is a chemical compound with the CAS Number: 1211580-49-2 . It has a molecular weight of 210.43 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H . This indicates that the compound consists of a pyridine ring with bromine, chlorine, and fluorine substituents.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 210.43 . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Chemoselective Functionalization : 5-Bromo-2-chloro-4-fluoropyridine is used in chemoselective amination, demonstrating the potential for selective functionalization at different positions of the molecule (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

  • Structural Manifolds and Isomerization : It serves as an intermediate in the creation of structural manifolds, where its modification leads to various halopyridines. This has implications for developing new chemical entities for various applications (Schlosser & Bobbio, 2002).

  • Synthesis of Pentasubstituted Pyridines : The compound is a precursor for synthesizing pentasubstituted pyridines, which are valuable in medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022).

  • Versatile Synthesis of Fluoropyridines : It is used in the synthesis of disubstituted fluoropyridines and pyridones, highlighting its versatility in creating compounds with potential biological activity (Sutherland & Gallagher, 2003).

  • Radiosynthesis of Fluoropyridines : this compound has been used in the radiosynthesis of fluoropyridines, indicating its potential application in imaging and diagnostic techniques (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

  • Halogen/Halogen Displacement in Heterocycles : The compound is relevant in studies exploring halogen/halogen displacement, which is crucial for understanding and manipulating molecular reactivity (Schlosser & Cottet, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

5-Bromo-2-chloro-4-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . These targets play crucial roles in various biological processes, including neuropeptide signaling, viral replication, and immune response.

Mode of Action

The compound interacts with its targets through various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These interactions result in changes to the targets, which can affect their function and downstream effects.

Biochemical Pathways

The compound affects various biochemical pathways. For example, it can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is crucial in the synthesis of various organic compounds. Additionally, the compound can participate in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Pharmacokinetics

The presence of fluorine in the compound may contribute to its bioavailability, as fluorine-containing substituents are commonly incorporated into pharmaceuticals and have been associated with improved physical, biological, and environmental properties .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets. For instance, when used as a scaffold for Neuropeptide Y Receptor Y5 Inhibitors, it can affect neuropeptide signaling. When used in SARS-CoV-2 Major Protease Inhibitors, it can inhibit viral replication. And when used in Indoleamine-2,3-Dioxygenase-1 Inhibitors, it can modulate immune response .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity can be affected by temperature, as seen in the fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C . Additionally, the compound’s efficacy can be influenced by the presence of other substances, such as palladium catalysts in the homo-coupling reaction .

properties

IUPAC Name

5-bromo-2-chloro-4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOUCYWEAFGESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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